![molecular formula C10H8N4O3S B4641929 N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide CAS No. 36855-77-3](/img/structure/B4641929.png)
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiepileptic properties
Preparation Methods
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microbial cells by interfering with their metabolic processes. In cancer cells, it may induce apoptosis by targeting specific signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide can be compared with other thiadiazole derivatives, such as:
2-mercapto-5-methyl-1,3,4-thiadiazole: Known for its use in the synthesis of cephalosporin antibiotics.
N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)-2-quinolinecarboxamide: Studied for its anticancer properties.
N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine: Used in the development of new dyes.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other thiadiazole derivatives .
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the mechanisms of action, biological effects, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a thiadiazole ring and a nitro group , which are critical for its biological activity. The thiazole moiety is known for its role in various pharmacological effects, while the nitro group can influence the compound's interaction with biological targets.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting essential biochemical pathways. This inhibition can lead to antimicrobial or anticancer effects.
- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular responses.
- Reactive Intermediates Formation : The nitro group can undergo reduction to form reactive intermediates that interact with nucleophilic sites on proteins, potentially leading to inhibition of enzyme activity .
Antimicrobial Properties
This compound has shown efficacy against various bacterial strains and fungi. Its antimicrobial activity is attributed to its ability to disrupt cell membranes and inhibit essential enzymes in microbial cells.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties by inhibiting enzymes involved in DNA replication and repair. This leads to cell cycle arrest and apoptosis in cancer cells .
Case Studies
- Antiprotozoal Activity : In studies involving derivatives of thiadiazole compounds, it was noted that certain derivatives exhibited IC50 values as low as 0.16 µM against Trypanosoma brucei rhodesiense, indicating strong antiprotozoal activity .
- Comparative Analysis : A comparative study of similar compounds revealed that this compound showed enhanced reactivity and potential biological activity compared to other thiadiazole derivatives without the nitro group.
Data Tables
Compound Name | Structure Features | Biological Activity | IC50 (µM) |
---|---|---|---|
This compound | Thiadiazole ring + Nitro group | Antimicrobial; Anticancer | Varies by target |
5-Nitroimidazole derivative | Nitroimidazole structure | Antiparasitic | 0.22 |
Unsubstituted nitrothiophene | Nitrothiophene structure | Antimicrobial | 0.438 |
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3S/c1-6-12-13-10(18-6)11-9(15)7-2-4-8(5-3-7)14(16)17/h2-5H,1H3,(H,11,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWVXZUPIKULKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190341 | |
Record name | Benzamide, N-(2-methyl-1,3,4-thiadiazol-5-yl)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36855-77-3 | |
Record name | Benzamide, N-(2-methyl-1,3,4-thiadiazol-5-yl)-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036855773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N-(2-methyl-1,3,4-thiadiazol-5-yl)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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